molecular formula C17H17NO2 B11080729 4-ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine

4-ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine

Cat. No.: B11080729
M. Wt: 267.32 g/mol
InChI Key: ARPZULYVQTYRKD-UHFFFAOYSA-N
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Description

4-Ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine is an organic compound that belongs to the benzoxazine family. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of an ethyl group and a methoxyphenyl group attached to the benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine typically involves the reaction of 4-ethylphenol with 4-methoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated benzoxazine derivatives.

    Substitution: Halogenated or nucleophile-substituted benzoxazine compounds.

Scientific Research Applications

4-Ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-methoxyphenol: Shares a similar structure but lacks the benzoxazine ring.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzoxazine and ethyl groups.

    Benzoxazine: The parent compound without the ethyl and methoxyphenyl substitutions.

Uniqueness

4-Ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

4-ethyl-2-(4-methoxyphenyl)-4H-3,1-benzoxazine

InChI

InChI=1S/C17H17NO2/c1-3-16-14-6-4-5-7-15(14)18-17(20-16)12-8-10-13(19-2)11-9-12/h4-11,16H,3H2,1-2H3

InChI Key

ARPZULYVQTYRKD-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)OC

Origin of Product

United States

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